N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)13-17-18-14(23-13)16-12(20)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJIQDOKUOGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an isoxazole ring and an oxadiazole moiety, along with a dimethylsulfamoyl group. These structural elements contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the isoxazole moiety via condensation reactions.
- Functionalization with the dimethylsulfamoyl group to enhance solubility and reactivity.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent . The biological activity was evaluated using various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The following findings summarize its antitumor effects:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin and vandetanib. For instance, in 2D assays:
The mechanism by which this compound exerts its antitumor effects is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it has shown activity against mutant isocitrate dehydrogenase (IDH1/2), leading to altered metabolic pathways that promote apoptosis in cancerous cells .
Anti-inflammatory Properties
In addition to its antitumor activity, preliminary studies suggest that the compound may possess anti-inflammatory properties . It has been linked to the modulation of the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses . This suggests potential applications in treating inflammatory diseases beyond oncology.
Comparative Analysis with Similar Compounds
To further understand its unique properties, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains a benzene ring | Exhibits lower solubility |
| Compound B | Lacks dimethylsulfamoyl group | Higher toxicity profile |
| Compound C | Features an additional oxadiazole | Broader spectrum of activity |
This table highlights how this compound stands out due to its favorable solubility and lower toxicity compared to similar compounds .
Case Studies and Research Findings
Numerous case studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : In controlled laboratory settings, the compound was tested against various cancer cell lines using both 2D and 3D culture systems. Results indicated that it effectively reduced cell viability across multiple lines while sparing normal fibroblast cells at lower concentrations .
- Animal Models : Preliminary in vivo studies using zebrafish embryos demonstrated that the compound did not exhibit significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
Scientific Research Applications
Cancer Research
The compound has shown promising results in various studies focusing on its anticancer properties. Research indicates that derivatives of isoxazole, including this compound, have demonstrated significant cytotoxicity against multiple cancer cell lines.
- Cytotoxicity Studies : In vitro studies have evaluated its efficacy against human colorectal carcinoma (HCT-116), prostate cancer (PC3), and non-tumorigenic cells (WI-38). The results indicated that certain derivatives exhibited selective cytotoxicity, with lower toxicity towards normal cells compared to cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | HCT-116 | 10 | Strong |
| This compound | PC3 | 20 | Moderate |
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory effects. Isoxazole derivatives have been reported to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.
- Mechanism of Action : Studies have indicated that isoxazoles can inhibit the production of nitric oxide and prostaglandins, which are key mediators in inflammatory responses. This suggests that this compound may also contribute to reducing inflammation in various models .
Antimicrobial Activity
Research has shown that isoxazole compounds possess antimicrobial properties against a range of pathogens. This compound's potential as an antimicrobial agent is under investigation.
- Antimicrobial Studies : Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dimethylsulfamoyl group enhances its solubility and bioactivity, making it a candidate for further exploration in antimicrobial therapies .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxadiazole moieties are susceptible to hydrolytic cleavage under acidic or basic conditions:
Table 1: Hydrolysis Pathways
Nucleophilic Substitution at the Sulfamoyl Group
The N,N-dimethylsulfamoyl group (-SO₂NMe₂) undergoes nucleophilic substitution with amines or hydrazines:
Table 2: Sulfamoyl Reactivity
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring participates in cycloadditions and reductions:
Table 3: Oxadiazole Modifications
Electrophilic Substitution on the Isoxazole Ring
The electron-deficient isoxazole ring undergoes regioselective substitution:
Table 4: Isoxazole Reactivity
| Reagent | Conditions | Product | Yield | Position Selectivity |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitration | 3-Nitroisoxazole derivative | 40% | C-3 nitration |
| Br₂, FeBr₃ | DCM, RT, 2h | 4-Bromoisoxazole analog | 35% | C-4 bromination |
Biological Activity of Derivatives
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
-
Hydrolysis products exhibit improved aqueous solubility due to carboxylic acid formation .
-
Triazole-linked hybrids demonstrate potent enzyme inhibition (IC₅₀ = 0.31 μM in OXPHOS assays) .
Stability and Compatibility
Q & A
Q. What are the key synthetic pathways for N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, and how are intermediates purified?
Answer: The synthesis involves sequential cyclization and coupling reactions. A typical route includes:
Oxadiazole formation: Cyclization of hydrazide precursors with carboxylic acid derivatives under reflux in ethanol or DMF .
Sulfamoyl group introduction: Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
Isoxazole coupling: Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., oxadiazole ring protons at δ 8.1–8.3 ppm; isoxazole CH at δ 6.5–6.7 ppm) .
- IR Spectroscopy: Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₄N₄O₅S: 362.0682) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Answer:
- Anticancer Activity: MTT assay against human cancer cell lines (e.g., MCF-7, A549) at 1–100 μM .
- Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Temperature Control: Oxadiazole formation requires reflux (80–100°C), while coupling reactions proceed at RT to prevent side reactions .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, minimizing over-reaction .
Q. What computational strategies are effective for predicting biological targets and mechanism of action?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., EGFR kinase, PDB ID: 1M17) .
- QSAR Modeling: Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- ADMET Prediction: SwissADME predicts pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Q. How should researchers address discrepancies in reported biological activities across studies?
Answer:
- Standardized Protocols: Replicate assays using identical cell lines, concentrations, and incubation times .
- Dose-Response Analysis: Establish IC₅₀ values to compare potency .
- Metabolite Profiling: LC-MS/MS identifies degradation products or active metabolites affecting results .
- Orthogonal Assays: Validate enzyme inhibition with both fluorometric and radiometric methods .
Q. What advanced analytical methods resolve structural ambiguities in derivatives or degradation products?
Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Core Modifications: Replace the oxadiazole with thiadiazole to assess heterocycle impact on bioactivity .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target binding .
- Bioisosteric Replacement: Substitute sulfamoyl with phosphonate groups to improve solubility .
Q. What methodologies validate the compound's stability under physiological conditions?
Answer:
- pH Stability Study: Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) for 24h; analyze via HPLC .
- Thermal Stability: TGA/DSC assesses decomposition temperatures .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor degradation by NMR .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?
Answer:
- HTS Workflow: Screen 10,000+ compounds in 384-well plates using fluorescence/luminescence readouts .
- Hit Validation: Combine CRISPR-Cas9 gene knockout with target engagement assays (e.g., CETSA) .
- Pathway Analysis: RNA-seq or phosphoproteomics identifies downstream signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
